REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2.COC1C=C2[C@@]34[C@@H]5C[C@H]6C(CN5CC3)=CCO[C@H]3CC(=O)N([C@H]4[C@@H]63)C2=CC=1OC.Cl>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C@H:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
128.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This residue was recrystallized from hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
After most solids had dissolved the solution
|
Type
|
FILTRATION
|
Details
|
was hot filtered
|
Type
|
TEMPERATURE
|
Details
|
to reflux as H2O (1 L)
|
Type
|
ADDITION
|
Details
|
was added gradually
|
Type
|
WAIT
|
Details
|
to stand in a recrystallization dish for 1 month before solids
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized four more times in similar manner from acetone and H2O
|
Type
|
CUSTOM
|
Details
|
to give a buff colored solid which
|
Type
|
CUSTOM
|
Details
|
was taken up in 0° C
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted 3 times with Et2O (75 ml portions)
|
Type
|
WASH
|
Details
|
the combined Et2O portions were washed successively with 1N HCl, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC[C@H](C2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2.COC1C=C2[C@@]34[C@@H]5C[C@H]6C(CN5CC3)=CCO[C@H]3CC(=O)N([C@H]4[C@@H]63)C2=CC=1OC.Cl>CC(C)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C@H:7]([C:11]([OH:13])=[O:12])[CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
58.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2CCC(C2=CC1)C(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
128.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This residue was recrystallized from hexane
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISSOLUTION
|
Details
|
After most solids had dissolved the solution
|
Type
|
FILTRATION
|
Details
|
was hot filtered
|
Type
|
TEMPERATURE
|
Details
|
to reflux as H2O (1 L)
|
Type
|
ADDITION
|
Details
|
was added gradually
|
Type
|
WAIT
|
Details
|
to stand in a recrystallization dish for 1 month before solids
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized four more times in similar manner from acetone and H2O
|
Type
|
CUSTOM
|
Details
|
to give a buff colored solid which
|
Type
|
CUSTOM
|
Details
|
was taken up in 0° C
|
Type
|
EXTRACTION
|
Details
|
This solution was extracted 3 times with Et2O (75 ml portions)
|
Type
|
WASH
|
Details
|
the combined Et2O portions were washed successively with 1N HCl, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CC[C@H](C2=CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |